REACTION_SMILES
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[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[Cl:1][c:2]1[n:3][c:4]([CH3:14])[n:5][c:6]2[c:7]([O:12][CH3:13])[cH:8][cH:9][cH:10][c:11]12>>[cH:2]1[n:3][c:4]([CH3:14])[n:5][c:6]2[c:7]([O:12][CH3:13])[cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c(Cl)nc(C)nc12
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Name
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Type
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product
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Smiles
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COc1cccc2cnc(C)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |